7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of various substituents through nucleophilic substitution, sulfonation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery. Its multiple functional groups allow for diverse interactions with biological targets.
Medicine
In medicine, 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be investigated for its therapeutic potential. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-chlorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-bromobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzyl group, in particular, may impart unique properties such as increased lipophilicity or enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C29H28FN5O4S |
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Molecular Weight |
561.6 g/mol |
IUPAC Name |
7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H28FN5O4S/c1-4-39-24-15-18(13-14-22(24)36)26-25(27(37)32-21-11-7-8-12-23(21)38-3)17(2)31-28-33-29(34-35(26)28)40-16-19-9-5-6-10-20(19)30/h5-15,26,36H,4,16H2,1-3H3,(H,32,37)(H,31,33,34) |
InChI Key |
ADIABVZJYOAPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4F)C)C(=O)NC5=CC=CC=C5OC)O |
Origin of Product |
United States |
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